molecular formula C27H29N3O2 B6005697 N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide

Cat. No. B6005697
M. Wt: 427.5 g/mol
InChI Key: FUFJFLPYGLNIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases such as inflammatory bowel disease, psoriasis, and rheumatoid arthritis. It belongs to the class of compounds known as p38 MAP kinase inhibitors, which are known to play a crucial role in inflammation and immune response.

Mechanism of Action

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide inhibits the activity of p38 MAP kinase, which is a key regulator of inflammation and immune response. By inhibiting this enzyme, N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of inflammatory diseases. It also reduces the infiltration of immune cells into inflamed tissues, which further reduces inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide is its high selectivity for p38 MAP kinase, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability, which makes it suitable for use in oral formulations. However, one of the limitations of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are several potential future directions for the development of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide. One area of interest is the use of this compound in combination with other drugs for the treatment of inflammatory diseases. Another area of interest is the development of more potent and selective p38 MAP kinase inhibitors, which may have improved efficacy and safety profiles. Additionally, there is potential for the use of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide in other diseases such as cancer, where p38 MAP kinase has been shown to play a role in tumor growth and metastasis.
In conclusion, N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide is a promising small molecule drug that has shown potential for the treatment of various inflammatory diseases. Its mechanism of action, safety profile, and tolerability make it an attractive candidate for further development. Future research will help to determine its efficacy and safety in clinical applications.

Synthesis Methods

The synthesis of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide involves several steps, starting from the reaction of an amine with a ketone to form a piperazinone intermediate. This intermediate is then reacted with an aryl bromide to form the desired product. The final product is purified using column chromatography to obtain a high yield of pure compound.

Scientific Research Applications

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and improving symptoms in animal models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. It has also been shown to have a good safety profile and tolerability in these studies.

properties

IUPAC Name

N-benzyl-N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-29(19-21-8-4-2-5-9-21)26(31)18-25-27(32)28-16-17-30(25)20-22-12-14-24(15-13-22)23-10-6-3-7-11-23/h2-15,25H,16-20H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFJFLPYGLNIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.